1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-4-12-5-7-15(6-1)11-8-10(13-14-11)9-2-3-9/h8-9,12H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKDSAJSAACZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NNC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as n-(5-cyclopropyl-1h-pyrazol-3-yl)benzamide have been found to targetCyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.
Biochemical Analysis
Biochemical Properties
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression and has potential implications in cancer therapy.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with the PAK4 signaling pathway. Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as CDK2, leading to enzyme inhibition. This binding is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit tumor growth in mouse models of cancer, while higher doses may lead to toxic effects such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently transported across cell membranes by P-glycoprotein, a well-known efflux transporter. Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of this compound in the nucleus allows it to interact with nuclear proteins and influence gene expression.
Biological Activity
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane is a compound with significant potential in medicinal chemistry due to its biological activity. Its molecular formula is C11H18N4, and it has a molecular weight of 206.29 g/mol. This compound has been studied for its interactions with various biological targets, particularly in the context of cancer research.
The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme that regulates the cell cycle, and inhibition of this enzyme can lead to reduced cell proliferation. Research indicates that this compound binds to CDK2, leading to its inhibition and subsequently affecting various cellular processes such as signaling pathways and gene expression .
Cellular Effects
In vitro studies have demonstrated that this compound inhibits the proliferation of A549 human lung carcinoma cells. This inhibition occurs through interference with the PAK4 signaling pathway, which is crucial for cell growth and survival. The compound's ability to modulate these pathways suggests its potential as an anticancer agent .
Comparative Biological Activity
To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds can be beneficial. Below is a table summarizing the biological activities of related compounds:
Case Study 1: Anticancer Properties
In a study examining the effects of this compound on A549 cells, researchers observed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. Flow cytometry analyses indicated that the compound induced apoptosis in a dose-dependent manner. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics .
Case Study 2: Enzyme Interaction Studies
Another study focused on the binding affinity of this compound to CDK2 using molecular docking simulations. The results showed high binding affinity, confirming the compound's potential as an inhibitor. These findings were supported by biochemical assays that demonstrated reduced enzymatic activity in the presence of the compound .
Scientific Research Applications
Biochemical Applications
-
Cancer Research :
- Inhibition of Tumor Growth : Studies have shown that 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane can inhibit the proliferation of cancer cells in vitro. For instance, low doses effectively reduced tumor growth in mouse models without significant toxicity.
- Mechanistic Studies : The compound's ability to modulate CDK2 activity provides insights into the molecular mechanisms underlying cancer cell cycle regulation.
-
Cellular Signaling :
- The compound influences various signaling pathways, impacting gene expression and cellular metabolism. Its role in modulating these pathways makes it a valuable tool for studying cellular responses to different stimuli.
-
Pharmacokinetics :
- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on A549 Cells | To evaluate the anti-proliferative effects of the compound | Demonstrated significant inhibition of cell growth at low concentrations; linked to CDK2 inhibition. |
| Animal Model Study | To assess dosage effects on tumor growth | Low doses inhibited tumor development while higher doses showed potential hepatotoxicity and nephrotoxicity. |
| Biochemical Interaction Study | Investigate interaction with enzymes | Confirmed binding affinity to CDK2, affecting enzyme activity and downstream signaling pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical profiles of 1,4-diazepane derivatives are highly dependent on substituents. Key comparisons include:
Serotonin Receptor Affinity
The 3-chlorophenyl analogue (Table 4 in ) demonstrates that aryl substituents at pyrazole positions significantly enhance 5-HT7R binding affinity (Ki < 10 nM) compared to alkyl groups like cyclopropyl. This suggests that electron-withdrawing groups (e.g., Cl) may improve receptor interactions via π-π stacking or hydrophobic effects .
Physicochemical Properties
- Synthetic Accessibility : Pyrazole-diazepane hybrids are typically synthesized via nucleophilic substitution or cyclization, as seen in .
Computational and Experimental Insights
DFT-Based Predictions
Becke’s hybrid functional (1993) and Lee-Yang-Parr’s correlation-energy formula (1988) are foundational for modeling electron density, ionization potentials, and thermodynamic stability of such compounds . For example, the cyclopropyl group’s strain energy (~27 kcal/mol) could influence reactivity, necessitating DFT optimization during synthesis.
Pharmacological Potential
However, cyclopropyl’s smaller size may reduce steric hindrance compared to bulkier groups like coumarin .
Preparation Methods
Key Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc protection | Boc anhydride, base (e.g., DIPEA), solvent (DMF) | Boc-protected 1,4-diazepane (scaffold) |
| Debenzylation (mono or full) | 1-chloroethylchloroformate, selective conditions | Mono- or fully debenzylated diazepane |
The selective mono debenzylation followed by Boc protection and subsequent removal of the second benzyl group allows precise control over substitution sites on the diazepane ring.
Coupling of Pyrazole and Diazepane Units
Two main approaches are used for coupling:
Amide Coupling
- The Boc-protected 1,4-diazepane is coupled with a pyrazole-containing acid derivative.
- Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in DMF are employed.
- The reaction is typically performed at room temperature and monitored by LC-MS.
| Reagents | Amounts | Solvent | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| tert-butyl 1,4-diazepane-1-carboxylate | 817 mg (4 mmol) | DMF | rt, stirred, LC-MS monitored | 98 | Boc-protected (5-chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone (orange oil) |
This method yields high purity intermediates for further transformations.
Reductive Amination
- The diazepane amine is reacted with an aldehyde bearing the pyrazole moiety.
- Sodium triacetoxyborohydride (NaBH(OAc)3) is used as the reducing agent.
- The reaction is performed in solvents such as DCM or DMF with DIPEA as base.
- The product is purified by preparative HPLC.
| Step | Reagents and Amounts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Reductive amination | Diazepane amine (0.10 mmol), aldehyde (0.12 mmol), DIPEA (0.3 mmol), NaBH(OAc)3 (0.25 mmol) | DCM or DMF | Room temp | Overnight | Purification by prep HPLC |
Deprotection and Final Modifications
- Boc groups are removed by treatment with HCl in dioxane (4 M).
- Subsequent coupling or saponification steps can be performed to modify ester or amide functionalities.
- Final compounds are purified by preparative HPLC and characterized by LC-MS and NMR.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Boc protection | Boc anhydride, DIPEA, DMF | Boc-protected diazepane | High | Protects amine groups |
| Debenzylation | 1-chloroethylchloroformate | Mono- or fully debenzylated diazepane | - | Selective removal |
| Amide coupling | HATU, DIPEA, DMF, rt | Boc-protected diazepane-pyrazole amide | 98 | Efficient coupling |
| Reductive amination | NaBH(OAc)3, DIPEA, DCM/DMF, rt | Diazepane-pyrazole linked compound | 69-71 | Versatile for aldehyde variants |
| Boc deprotection | HCl in dioxane (4 M) | Free amine diazepane derivative | Quantitative | Prepares for further coupling |
Research Findings and Considerations
- The use of Boc protection and selective debenzylation enables precise control over substitution patterns on the diazepane ring.
- Reductive amination provides a mild and efficient method for coupling pyrazole aldehydes to the diazepane amine.
- Amide coupling using HATU and DIPEA is highly efficient, yielding products in excellent purity suitable for biological evaluation.
- Purification by preparative HPLC under basic conditions is critical for isolating pure compounds.
- Characterization by LC-MS and ^1H NMR confirms the structure and purity of intermediates and final products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of cyclopropane-substituted pyrazole precursors with diazepane derivatives. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield by 15–20% compared to conventional heating . Solvent selection (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1.2 for pyrazole:diazepane) are critical for minimizing side products like N-alkylated impurities. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Q. How can structural characterization of this compound address ambiguities in its tautomeric forms or stereochemistry?
- Methodological Answer : Use a combination of - and -NMR to identify tautomeric equilibria (e.g., pyrazole NH signals at δ 10–12 ppm). X-ray crystallography resolves stereochemical uncertainties, particularly the cyclopropane ring orientation relative to the diazepane moiety. Computational methods (DFT calculations) predict stable conformers, validated by experimental data .
Q. What in vitro assays are recommended for initial screening of bioactivity (e.g., anticancer, antimicrobial)?
- Methodological Answer : For anticancer screening, use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC determination at 48–72 hours. For antimicrobial activity, broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacological efficacy across studies be systematically resolved?
- Methodological Answer : Conduct meta-analysis of dose-response curves and cell-line specificity. Variability often arises from differences in assay protocols (e.g., serum concentration in cell culture, incubation time). Use orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT) to confirm mechanisms. Cross-validate findings with knock-out models (e.g., CRISPR-edited cells lacking target receptors) .
Q. What computational strategies predict binding interactions between this compound and potential biological targets (e.g., GPCRs, kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using high-resolution crystal structures of target proteins (e.g., PDB IDs for serotonin receptors). Include solvent effects and ligand flexibility in simulations. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) over 100–200 ns to assess binding stability. Compare results with SAR data from analogous diazepane derivatives .
Q. How can factorial design optimize reaction parameters for scalable synthesis while minimizing impurities?
- Methodological Answer : Apply a 2 factorial design to test variables: temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (toluene vs. acetonitrile). Analyze main effects and interactions via ANOVA. Response surface methodology (RSM) identifies optimal conditions (e.g., 110°C, 8% catalyst, acetonitrile) for >90% purity. Validate with pilot-scale batches (1–5 g) .
Q. What metabolomics approaches identify off-target effects or metabolic degradation pathways?
- Methodological Answer : Use high-resolution LC-MS/MS with stable isotope labeling (e.g., -labeled compound) to trace metabolic byproducts. Combine with CYP450 inhibition assays (human liver microsomes) to assess hepatic metabolism. Network pharmacology tools (e.g., STRING, KEGG) map interactions between metabolites and non-target proteins, highlighting potential toxicity pathways .
Methodological Guidance for Data Interpretation
- Handling Spectral Contradictions : Overlay NMR spectra from multiple batches to distinguish batch-specific impurities from tautomeric shifts. Use HSQC and HMBC to resolve ambiguous coupling .
- Validating Computational Models : Compare docking scores with experimental IC values for a congeneric series. Apply strict statistical filters (e.g., RMSE < 1.5 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
